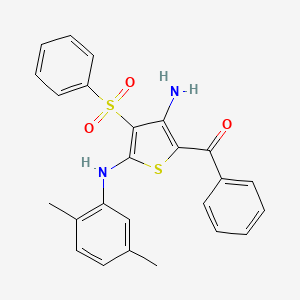

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

This compound is a thiophene-based derivative featuring a benzoyl group at position 5, a benzenesulfonyl group at position 3, and a 2,5-dimethylphenyl-substituted diamine moiety at positions 2 and 4 of the thiophene core. The benzoyl and benzenesulfonyl groups likely enhance lipophilicity and metabolic stability, while the dimethylphenyl substituent may influence steric interactions with target proteins .

Propriétés

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c1-16-13-14-17(2)20(15-16)27-25-24(32(29,30)19-11-7-4-8-12-19)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRIESHWMBRTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzoyl or benzenesulfonyl groups, converting them to corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often explored for their potential as pharmaceutical agents. This compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated. Its structure suggests it could interact with biological targets, leading to the development of new medications.

Industry

In industry, thiophene derivatives are used in the production of conductive polymers, dyes, and other materials. This compound may find applications in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of “5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE” would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

However, based on general principles of medicinal chemistry and structural analogs referenced in the synthesis of 1-oxazolidine-2,4-dione derivatives (e.g., acetyl, benzoyl, and benzenesulfonyl groups), the following comparative analysis can be inferred:

Structural Analogues in Thiophene Derivatives

- 3-(Naphthalen-2-ylsulfonyl)-5-BenzoylThiophene-2,4-Diamine : Substituting benzenesulfonyl with a naphthylsulfonyl group (as seen in 2-NAP derivatives ) may enhance binding to hydrophobic enzyme pockets but could reduce metabolic stability.

Functional Group Modifications

- Benzoyl (Bz) vs.

- Benzenesulfonyl vs. Trifluoromethanesulfonyl (Tf) : The benzenesulfonyl group offers moderate electron-withdrawing capacity, whereas Tf groups (used in other sulfonamide derivatives) are stronger electron-withdrawers, which might improve electrophilicity but increase toxicity risks.

Activité Biologique

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and diverse applications in medicinal chemistry, particularly in enzyme inhibition and modulation of cellular processes.

Chemical Structure

The compound can be described by the following IUPAC name:

- IUPAC Name : [3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It demonstrates significant affinity for certain enzymes and proteins, leading to inhibition or modulation of their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (CA), particularly the tumor-associated isoforms hCA IX and XII, with effective inhibition in the subnanomolar to nanomolar range .

- Cell Signaling Modulation : It influences critical signaling pathways such as MAPK/ERK, impacting cell proliferation and differentiation.

Enzyme Interaction

The compound interacts with enzymes involved in metabolic pathways. For instance:

- Inhibition of Carbonic Anhydrase : The compound demonstrates varying degrees of inhibition across different isoforms of carbonic anhydrase. The human isoforms hCA II and hCA IX are particularly sensitive to this compound, with IC50 values indicating potent inhibitory effects .

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : It alters the expression levels of genes involved in metabolic processes, which can lead to changes in cellular metabolism and function.

- Impact on Cell Viability : Studies indicate that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Inhibition Studies : A series of experiments demonstrated that 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE exhibits strong inhibitory activity against hCA IX and XII, making it a candidate for further development in cancer therapeutics .

- Cytotoxicity Assays : In vitro assays have shown that the compound can effectively reduce cell viability in various cancer cell lines, indicating its potential role as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of thiophene derivatives similar to 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.